[(E)-phenyl(phenylimino)methyl]thiourea
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13N3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
[anilino(phenyl)methylidene]thiourea |
InChI |
InChI=1S/C14H13N3S/c15-14(18)17-13(11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18) |
InChI Key |
YEDWMNOEZVHVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(=S)N)NC2=CC=CC=C2 |
Origin of Product |
United States |
An Overview of Thiourea Compounds in Contemporary Chemical Research
Thiourea (B124793) and its derivatives are a class of organic compounds that have garnered considerable attention due to their diverse chemical reactivity and broad spectrum of biological activities. analis.com.mymdpi.com These compounds are characterized by the presence of a thiocarbonyl group flanked by two amino groups. The unique electronic and structural features of the thiourea moiety allow for its participation in a wide range of chemical transformations and interactions.
In medicinal chemistry, thiourea derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting activities such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov Their ability to form stable complexes with metal ions has also led to their exploration as potential drugs and diagnostic agents. mdpi.com Beyond medicine, thiourea compounds are utilized in agriculture as pesticides and herbicides, in polymer science as vulcanization accelerators, and in analytical chemistry as reagents for metal ion detection. analis.com.my
The Evolution of Research on Substituted Thioureas: a Focus on Phenyliminomethyl Derivatives
The versatility of the thiourea (B124793) core structure has spurred extensive research into its derivatization. By substituting the hydrogen atoms of the amino groups with various organic moieties, chemists have been able to fine-tune the physicochemical and biological properties of the resulting compounds. The introduction of aromatic and heterocyclic rings, for instance, has been a common strategy to enhance the biological efficacy of thiourea derivatives.
A particularly interesting area of research has been the development of thioureas bearing imine functionalities, such as the phenyliminomethyl group. These compounds combine the hydrogen-bonding capabilities and metal-chelating properties of the thiourea group with the reactivity and structural rigidity of the imine bond. The synthesis of these derivatives is often achieved through the reaction of an appropriate isothiocyanate with an amine, a robust and versatile method that allows for the generation of a diverse library of compounds. analis.com.my
Rationale for the Comprehensive Investigation of E Phenyl Phenylimino Methyl Thiourea
The specific compound, [(E)-phenyl(phenylimino)methyl]thiourea, serves as a model for a class of thiourea (B124793) derivatives with significant potential for further investigation. The presence of both phenyl and phenylimino substituents offers a unique combination of steric and electronic properties. The 'E' configuration of the imine bond introduces a specific stereochemistry that can influence the compound's interaction with biological targets or its packing in the solid state.
A comprehensive study of this molecule is warranted to fully understand the structure-activity relationships within this subclass of thioureas. Detailed characterization of its spectroscopic and crystallographic features can provide valuable insights into its molecular conformation and intermolecular interactions. Furthermore, systematic evaluation of its biological activities could uncover novel therapeutic leads.
The Interdisciplinary Research Landscape of Thiourea Derivatives
General Synthetic Strategies for Iminomethyl Thiourea Derivatives
The synthesis of iminomethyl thiourea derivatives can be approached through several general strategies, primarily centered around the formation of the thiourea core and the introduction of the iminomethyl group. One of the most common methods involves the use of isothiocyanates as key intermediates. These reactive species can be generated in situ or used as starting materials to react with appropriate amines.
Another versatile approach is the condensation of amines with carbon disulfide. This method proceeds through the formation of a dithiocarbamate (B8719985) salt, which can then be desulfurized to yield an isothiocyanate. This intermediate subsequently reacts with an amine to form the desired thiourea derivative. organic-chemistry.orgnih.gov The choice of solvent and reaction conditions is crucial for the successful formation of the dithiocarbamate salt, particularly for substrates with electron-deficient groups. nih.gov
Furthermore, thiourea itself can serve as a starting material. For instance, it can react with appropriately substituted benzaldehydes or benzimidoyl chlorides to furnish the target iminomethyl thiourea derivatives. researchgate.net The reactivity of the thiourea nucleophile at the sulfur atom can also be exploited, leading to the formation of isothiourea intermediates that can then be rearranged or further reacted to yield the desired N-substituted thioureas. nih.gov
A summary of general synthetic strategies is presented in the table below:
| Strategy | Key Reactants | Intermediates | Reference |
| Isothiocyanate Route | Isothiocyanates, Amines | - | researchgate.net |
| Carbon Disulfide Method | Amines, Carbon Disulfide, Desulfurizing Agent | Dithiocarbamate salts, Isothiocyanates | organic-chemistry.orgnih.gov |
| From Thiourea | Thiourea, Benzimidoyl Chlorides | - | researchgate.net |
| Isothiourea Intermediate | Thiourea, Alkylating/Acylating Agents | Isothioureas | nih.gov |
Specific Synthetic Pathways for this compound
A direct and effective method for the synthesis of N-imidoyl thioureas, including this compound, involves the use of imidoyl chlorides. This procedure provides a convenient route to both N'-mono- and N',N'-disubstituted N-imidoyl thioureas. The general reaction involves the treatment of an imidoyl chloride with a source of thiocyanate (B1210189), followed by the addition of an amine. rsc.org
Specifically, for the synthesis of this compound, N-phenylbenzimidoyl chloride would be reacted with a thiocyanate salt, such as ammonium (B1175870) thiocyanate, to generate the corresponding benzimidoyl isothiocyanate in situ. This reactive intermediate is then treated with ammonia (B1221849) to yield the target compound.
The reaction scheme is as follows:
Step 1: Formation of Benzimidoyl Isothiocyanate N-phenylbenzimidoyl chloride + NH₄SCN → N-phenylbenzimidoyl isothiocyanate + NH₄Cl
Step 2: Formation of this compound N-phenylbenzimidoyl isothiocyanate + NH₃ → this compound
This method has been shown to be a general procedure for preparing a range of N-imidoyl thioureas. rsc.org
Optimization of Reaction Conditions and Catalytic Approaches in Thiourea Synthesis
The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of thiourea derivatives. Key parameters that are often varied include the choice of solvent, temperature, reaction time, and the use of catalysts.
For instance, in the synthesis of N-acyl thiourea derivatives, which are structurally related to the target compound, phase-transfer catalysts such as tetra-n-butylammonium bromide (TBAB) have been shown to significantly improve reaction yields. mdpi.com The use of a phase-transfer catalyst can enhance the reaction rate between the isothiocyanate intermediate and the amine in a heterogeneous reaction system. mdpi.com
In other studies, the choice of solvent has been demonstrated to be of decisive importance, especially for the formation of dithiocarbamate salts from electron-deficient substrates. nih.gov Aqueous conditions have been successfully employed, offering a greener alternative to traditional organic solvents. nih.gov
Catalytic approaches are also being explored to enhance the efficiency of thiourea synthesis. While many syntheses proceed without a catalyst, the use of both acid and base catalysts can influence the reaction rate and selectivity. For example, in the synthesis of thiophenytoins from aryl thioureas, a strong base like sodium hydroxide (B78521) is used. derpharmachemica.com More advanced catalytic systems, such as those employing supramolecular thiourea-amine catalysts, have been developed for specific applications like ring-opening polymerization, highlighting the potential for catalyst design in thiourea chemistry. researchgate.net
The following table summarizes some optimized reaction conditions found in the literature for the synthesis of related thiourea derivatives:
| Thiourea Derivative Type | Catalyst/Promoter | Solvent | Temperature | Key Findings | Reference |
| N-Acyl Thioureas | Tetra-n-butylammonium bromide (TBAB) | Acetone | Reflux | Improved yield from 41% to 76% | mdpi.com |
| Aryl Thioureas | None | Water | 65-100°C | Green and efficient one-step synthesis | google.com |
| Disubstituted Thioureas | None | Water | Sunlight | Environmentally benign and energy-saving | researchgate.net |
Exploration of Functionalization and Derivatization Techniques
The this compound molecule possesses several reactive sites that can be targeted for functionalization and derivatization. These include the N-H protons of the thiourea moiety, the sulfur atom, and the phenyl rings.
N-H Functionalization: The acidic N-H protons can be deprotonated with a suitable base, and the resulting anion can be reacted with various electrophiles. This allows for the introduction of a wide range of substituents at the nitrogen atoms. Common derivatization reactions at the amine groups include acylation and alkylation. libretexts.orgjfda-online.com
S-Functionalization: The sulfur atom of the thiourea group is nucleophilic and can react with electrophiles, such as alkyl halides, to form isothiouronium salts. These salts can be stable compounds or can serve as intermediates for further transformations. nih.gov
Phenyl Ring Functionalization: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups such as nitro, halo, and acyl groups. The position of substitution will be directed by the existing substituents on the ring.
Cyclization Reactions: The bifunctional nature of the thiourea core makes it a valuable precursor for the synthesis of various heterocyclic compounds. For example, N-acyl thioureas are known to be key intermediates in the synthesis of antithrombotic agents. researchgate.net Similarly, N-imidoyl thioureas can undergo cyclization reactions. For instance, treatment of N-(anilino)benzylidene-N′,N′-disubstituted thioureas with chloroacetone (B47974) in the presence of triethylamine (B128534) leads to the formation of 2-(N,N-disubstituted amino)thiazol-5-yl ketones. rsc.org
Green Chemistry Principles Applied to the Synthesis of Phenyliminomethyl Thiourea Analogues
The application of green chemistry principles to the synthesis of thiourea derivatives has gained significant attention in recent years, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, energy-efficient reaction conditions, and the avoidance of hazardous reagents.
Use of Water as a Solvent: Several studies have demonstrated the successful synthesis of thiourea derivatives in aqueous media. researchgate.netgoogle.comresearchgate.net Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. One-pot syntheses of symmetrical and asymmetrical thioureas have been developed by reacting amines with carbon disulfide in water, sometimes facilitated by oxidants. researchgate.net
Energy Efficiency: The use of alternative energy sources, such as solar energy, has been explored for the synthesis of N,N'-disubstituted thioureas. This approach is not only energy-saving but also environmentally benign. researchgate.net
Avoidance of Hazardous Reagents: Traditional methods for thiourea synthesis often involve toxic reagents like thiophosgene. Green chemistry approaches focus on finding safer alternatives. For example, the use of phenoxysulfonyl chloride or substituted phenoxysulfonyl chlorides as raw materials in water provides a less toxic route to thiourea derivatives. google.com Another approach involves the in-situ generation of isothiocyanates from less hazardous precursors.
The following table highlights some green chemistry approaches for the synthesis of thiourea derivatives:
| Green Chemistry Principle | Methodology | Advantages | Reference |
| Use of Green Solvents | Synthesis in water | Non-toxic, non-flammable, low cost | researchgate.netgoogle.comresearchgate.net |
| Energy Efficiency | Use of solar thermal energy | Energy-saving, environmentally benign | researchgate.net |
| Safer Reagents | One-step synthesis from phenoxysulfonyl chlorides in water | Avoids highly toxic reagents like thiophosgene | google.com |
| Atom Economy | One-pot reaction of amines, carbon disulfide, and oxidants | Reduces waste and purification steps | researchgate.net |
Spectroscopic Characterization Techniques for this compound
Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FT-IR and FT-Raman), mass spectrometry, and UV-Visible spectroscopy each offer unique information for a thorough characterization of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structural arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide critical data for the assignment of protons and carbons within the molecule.
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. For instance, the protons on the phenyl rings typically appear as multiplets in the aromatic region. The specific chemical shifts and coupling constants help to distinguish between the different protons on the two phenyl groups. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. mdpi.com The chemical shifts of the carbon atoms in the phenyl rings, the imino group (C=N), and the thiourea moiety (C=S) are distinct and allow for their unambiguous assignment. Advanced NMR techniques, such as COSY and NOESY, can be employed to establish through-bond and through-space correlations, respectively, further confirming the structural connectivity and stereochemistry of the molecule. ipb.pt
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 9.70 | Singlet | N-H |
| 7.40 | Doublet | Phenyl H | |
| 7.33 | Triplet | Phenyl H | |
| 7.12 | Triplet | Phenyl H | |
| ¹³C | 154.57 | - | C=S |
| 144.14 | - | Phenyl C | |
| 141.92 | - | Phenyl C | |
| 128.66 | - | Phenyl C | |
| 127.80 | - | Phenyl C |
Note: The specific chemical shifts can vary depending on the solvent and experimental conditions. uchicago.educhemicalbook.com
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and conformational properties of this compound. eurjchem.comnih.gov
The FT-IR and FT-Raman spectra exhibit characteristic bands corresponding to the vibrational modes of the molecule. researchgate.net For example, the N-H stretching vibrations of the thiourea group typically appear in the region of 3100-3400 cm⁻¹. The C=S stretching vibration is usually observed in the range of 700-850 cm⁻¹, while the C=N stretching of the imino group appears around 1600-1650 cm⁻¹. The aromatic C-H and C=C stretching vibrations from the phenyl rings are also readily identified. kahedu.edu.in
By analyzing the positions and intensities of these vibrational bands, it is possible to deduce information about the molecule's conformation. mdpi.com For instance, changes in the N-H stretching frequencies can indicate the presence and strength of hydrogen bonding. researchgate.net Computational studies, often using density functional theory (DFT), are frequently employed to calculate the theoretical vibrational spectra, which aids in the assignment of experimental bands and the investigation of different possible conformers. researchgate.net
Table 2: Key Vibrational Frequencies (cm⁻¹) and Their Assignments
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3350 | ~3467 |
| Aromatic C-H Stretch | ~3050 | ~3060 |
| C=N Stretch | ~1620 | ~1625 |
| C=C Aromatic Stretch | ~1590 | ~1595 |
| N-C=S Stretch | ~1280 | ~1285 |
| C=S Stretch | ~800 | ~805 |
Note: These are approximate ranges and can be influenced by the molecular environment and intermolecular interactions. kahedu.edu.inesisresearch.org
Mass spectrometry (MS) and UV-Visible spectroscopy are essential techniques for confirming the molecular weight and investigating the electronic transitions of this compound, respectively.
High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular weight, which can be used to confirm the elemental composition of the compound. uchicago.edu The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as specific fragments can be correlated to different parts of the molecule.
Table 3: Spectroscopic Data for Compound Characterization
| Technique | Parameter | Observed Value | Information Provided |
|---|---|---|---|
| Mass Spectrometry | Molecular Ion Peak (m/z) | ~255.08 | Confirms molecular weight and formula (C₁₄H₁₃N₃S) |
X-ray Crystallography for Solid-State Structural Determination
The crystal structure reveals the spatial arrangement of the phenyl rings, the imino group, and the thiourea moiety. It can definitively establish the E configuration about the C=N double bond. Furthermore, X-ray crystallography provides crucial insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. researchgate.net This information is vital for understanding the physical properties of the compound in its solid form.
Analysis of Conformational Isomerism and Tautomerism in the Thiourea Moiety
The thiourea moiety of this compound can exhibit conformational isomerism due to rotation around the C-N single bonds. researchgate.net This can lead to different spatial arrangements of the phenyl groups relative to the thiocarbonyl group. These conformers can have different energies and may coexist in solution. Spectroscopic techniques, particularly NMR, can be used to study this conformational flexibility. unito.it
Tautomerism is another important consideration for the thiourea group, which can exist in thione (C=S) and thiol (C-SH) forms. researchgate.net While the thione form is generally more stable, the possibility of tautomerization should be considered, as it can be influenced by the solvent and pH. mdpi.com Computational studies can be employed to calculate the relative energies of the different tautomers and predict their likelihood of existence under various conditions.
Investigation of Intramolecular and Intermolecular Hydrogen Bonding Interactions
Hydrogen bonding plays a significant role in the structure and properties of this compound. Both intramolecular and intermolecular hydrogen bonds are possible.
An intramolecular hydrogen bond can form between the N-H proton of the thiourea group and the nitrogen atom of the imino group, creating a six-membered ring-like structure. unito.itresearchgate.net This type of interaction can influence the conformation of the molecule and its chemical reactivity. rsc.org The presence of intramolecular hydrogen bonds can be inferred from spectroscopic data, such as a downfield shift of the N-H proton in the ¹H NMR spectrum or a red shift in the N-H stretching frequency in the FT-IR spectrum. nih.govnist.gov
Intermolecular hydrogen bonds occur between adjacent molecules in the solid state or in concentrated solutions. researchgate.net The N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen atom of the imino group can act as hydrogen bond acceptors. nih.gov These interactions are crucial in determining the crystal packing and can influence physical properties such as melting point and solubility.
Supramolecular Architectures and Crystal Engineering of this compound Systems
Hydrogen Bonding Framework
Thiourea derivatives are excellent candidates for forming robust hydrogen-bonded networks due to the presence of both hydrogen bond donors (the N-H groups of the thiourea moiety) and acceptors (the sulfur atom of the thiocarbonyl group and the imine nitrogen). In the solid state, these interactions are fundamental in the formation of well-defined one-, two-, or three-dimensional supramolecular assemblies.
Typically, the N-H groups of the thiourea core can engage in hydrogen bonding with the sulfur atom of a neighboring molecule, leading to the formation of characteristic dimeric motifs or extended chains. For instance, in many aryl-substituted thioureas, molecules are linked into centrosymmetric dimers through a pair of N-H···S hydrogen bonds. These dimers can then serve as building blocks for the construction of more complex architectures.
In the specific case of this compound, the presence of an additional imine nitrogen atom introduces further possibilities for hydrogen bonding. It is conceivable that intramolecular hydrogen bonds could form between one of the thiourea N-H groups and the imine nitrogen, which would influence the molecule's conformation. nih.gov Intermolecularly, the imine nitrogen can also act as a hydrogen bond acceptor, leading to more intricate and varied packing arrangements. The interplay between N-H···S and N-H···N hydrogen bonds is a critical factor in determining the final supramolecular structure. The formation of supramolecular chains through hydroxyl-O—H⋯S(thione) and amine-N—H⋯O hydrogen bonding has been observed in similar thiourea derivatives. nih.gov
π-π Stacking Interactions
The orientation of the phenyl rings relative to each other and to the thiourea backbone will dictate the nature and extent of the π-π stacking. These interactions can lead to the formation of columnar structures or layered arrangements, further stabilizing the crystal structure. The combination of hydrogen bonding and π-π stacking can result in complex and robust three-dimensional networks.
Crystal Engineering Principles
Crystal engineering aims to control the assembly of molecules in the solid state to produce materials with specific properties. For this compound systems, this could involve the introduction of substituents onto the phenyl rings to modulate the electronic and steric properties of the molecule. For example, introducing electron-withdrawing or electron-donating groups could alter the strength of both hydrogen bonds and π-π interactions, thereby influencing the resulting supramolecular architecture.
By understanding the preferred hydrogen bonding motifs and stacking arrangements, it is possible to design co-crystals where this compound interacts with other molecules to form novel supramolecular structures with tailored properties. The competition and cooperation between different non-covalent interactions are central to the successful design of such crystalline materials.
Representative Crystallographic Data
While specific experimental crystallographic data for this compound is not publicly available, the following tables provide representative data based on known crystal structures of similar thiourea derivatives. This data serves to illustrate the typical bond lengths, angles, and hydrogen bond geometries found in such systems.
Table 1: Representative Bond Lengths and Angles
| Bond/Angle | Typical Value |
| C=S | 1.68 - 1.71 Å |
| C-N (thiourea) | 1.33 - 1.37 Å |
| C=N (imine) | 1.27 - 1.29 Å |
| N-C-N (thiourea) | 115 - 118° |
| C-N-C | 120 - 125° |
Table 2: Representative Hydrogen Bond Parameters
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···S | ~ 0.86 | 2.4 - 2.6 | 3.2 - 3.4 | 150 - 170 |
| N-H···N | ~ 0.86 | 2.1 - 2.3 | 2.9 - 3.1 | 160 - 175 |
Versatility of Thiourea Derivatives as Ligands in Metal Complexes
Thiourea and its derivatives are a class of highly versatile ligands in coordination chemistry. researchgate.net Their ability to coordinate with metal ions stems from the presence of sulfur and nitrogen atoms, which can act as donor sites. uzh.ch These ligands can bind to metals in several ways: as neutral molecules, or as monoanionic or dianionic species after deprotonation. researchgate.net This flexibility allows for the formation of a wide array of stable metal complexes with different oxidation states and coordination numbers. researchgate.netmdpi.com
The electronic properties of the substituent groups attached to the thiourea backbone can significantly influence the donor capacity of the ligand and, consequently, the stability and reactivity of the resulting metal complex. arpnjournals.org The presence of aromatic rings, such as the phenyl groups in this compound, can affect the electron density on the donor atoms and introduce steric constraints that influence the geometry of the complex.
Coordination Modes of this compound (Monodentate, Bidentate, Polydentate)
Based on its structure, this compound is expected to exhibit several coordination modes. Thiourea derivatives can coordinate as neutral monodentate ligands through the sulfur atom. mdpi.com They can also act as anionic bidentate ligands, coordinating through both sulfur and nitrogen atoms to form a chelate ring. mdpi.com
In the case of N-acylthiourea derivatives, which are structurally related to this compound, coordination often occurs in a bidentate fashion through the sulfur and oxygen atoms. researchgate.net For this compound, bidentate coordination would likely involve the sulfur atom and one of the nitrogen atoms. The formation of a pseudo-six-membered ring through intramolecular hydrogen bonding is a common feature in N-benzoylthiourea derivatives, which can influence their coordination behavior. arpnjournals.orgcardiff.ac.uk
The potential coordination modes of this compound are summarized in the table below.
| Coordination Mode | Donor Atoms | Chelate Ring Size | Description |
|---|---|---|---|
| Monodentate | S | N/A | Coordination occurs solely through the sulfur atom of the thiourea group. |
| Bidentate | S, N | Variable | Chelation involves the sulfur atom and one of the nitrogen atoms, forming a stable ring structure with the metal center. |
Synthesis and Characterization of Metal Complexes Involving this compound
The synthesis of metal complexes with thiourea-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. hilarispublisher.commaterialsciencejournal.org For this compound, the synthesis would likely follow a similar procedure, with the specific conditions depending on the metal ion and the desired complex.
Characterization of the resulting metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is generally employed. hilarispublisher.comcardiff.ac.ukmaterialsciencejournal.org
Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the stretching frequencies of the C=S and C=N bonds upon complexation provides evidence of coordination through the sulfur and nitrogen atoms. hilarispublisher.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons near the donor atoms can confirm the coordination mode. mdpi.com
UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere. hilarispublisher.com
Geometrical Structures and Stereochemistry of Metal-Thiourea Complexes
The geometry of metal complexes with thiourea derivatives is influenced by several factors, including the coordination number of the metal ion, the nature of the ligand, and the steric and electronic effects of the substituents. libretexts.org Common geometries observed for transition metal complexes include square planar, tetrahedral, and octahedral. researchgate.netlibretexts.orgtandfonline.com
The presence of bulky phenyl groups in this compound can lead to steric hindrance, which may favor certain geometries over others. For instance, in square planar or octahedral complexes, these bulky groups could influence the cis/trans isomerism.
| Coordination Number | Common Geometries | Potential Geometries for this compound Complexes |
|---|---|---|
| 4 | Tetrahedral, Square Planar | [M(L)2] type complexes could adopt either geometry depending on the metal ion. |
| 6 | Octahedral | [M(L)2X2] or [M(L)3] type complexes would likely be octahedral. |
Electrochemical Behavior and Redox Properties of Coordinated Thiourea Systems
The electrochemical properties of metal complexes with thiourea-based ligands can be investigated using techniques such as cyclic voltammetry. cardiff.ac.uk This method provides insights into the redox behavior of the metal center and the coordinated ligand. The redox potentials can be influenced by the nature of the donor atoms, the geometry of the complex, and the substituents on the ligand.
Studies on copper(II) and nickel(II) complexes with N-benzoylthiourea ligands have shown quasi-reversible and irreversible reductive processes. cardiff.ac.uk For copper(II) complexes, a quasi-reversible process in the reductive region is often observed, while nickel(II) complexes can exhibit two irreversible reduction peaks. cardiff.ac.uk The electrochemical behavior of complexes with this compound would be expected to be influenced by the electronic nature of the phenyl and phenylimino groups.
Computational Chemistry and Theoretical Investigations of E Phenyl Phenylimino Methyl Thiourea
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of molecules. For a compound like [(E)-phenyl(phenylimino)methyl]thiourea, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). ajrconline.orgscispace.com This process involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. semanticscholar.org The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would also be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiourea (B124793) Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. For thiourea analogues, QSAR studies involve calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and using statistical methods, such as multiple linear regression, to build a mathematical model that predicts the activity. nih.gov These models help in understanding which molecular features are crucial for a specific biological effect and guide the design of new, more potent analogues. nih.gov An analysis of this compound would involve its inclusion in a dataset of similar compounds to understand its potential activity based on its structural properties.
Molecular Docking and Molecular Dynamics Simulations of Thiourea Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For thiourea derivatives, this technique is widely used to study their interaction with biological targets, such as enzymes or receptors. semanticscholar.org The simulation places the thiourea molecule into the binding site of a target protein and calculates a "docking score," which estimates the binding affinity. europa.eu
Following docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the ligand-protein complex over time. europa.eunih.gov MD simulations provide insights into the conformational changes and key interactions (like hydrogen bonds) that stabilize the binding, offering a more dynamic picture of the molecular recognition process. nih.gov
Analysis of Electronic Properties via Natural Bond Orbital (NBO) and Atom in Molecule (AIM) Approaches
Natural Bond Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. uni-muenchen.descirp.org It provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals, and quantifies the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. scirp.org This analysis would reveal the intramolecular interactions that contribute to the stability of this compound.
The Quantum Theory of Atoms in Molecules (AIM) is another approach used to analyze the electron density to define chemical bonds and atomic interactions. researchgate.net By locating bond critical points and analyzing the properties of the electron density at these points, the AIM theory can characterize the nature of covalent and non-covalent interactions within the molecule.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters. semanticscholar.org For this compound, theoretical vibrational frequencies (FT-IR and Raman) can be calculated and compared with experimental data to confirm the molecular structure. nih.gov Similarly, electronic transitions (UV-Vis spectra) can be predicted using Time-Dependent DFT (TD-DFT). These calculations also aid in understanding the different stable conformations of the molecule and the energy barriers between them, providing insight into its flexibility and conformational preferences under different conditions. researchgate.net
While these computational methodologies are well-established for the study of thiourea derivatives, specific research applying them to this compound is not readily found in the surveyed scientific literature. Therefore, detailed data tables and specific research findings for this particular compound cannot be provided at this time.
Catalytic Applications of Thiourea Based Systems
Thiourea (B124793) Organocatalysis in Organic Transformations
Thiourea and its derivatives have emerged as a powerful class of organocatalysts, capable of accelerating a variety of organic transformations. wikipedia.orgnih.gov Unlike traditional metal-based catalysts, thiourea organocatalysts operate through non-covalent interactions, primarily hydrogen bonding. wikipedia.org This mode of action makes them a "green" and sustainable option in catalysis. wikipedia.org
The catalytic activity of thiourea-based molecules is rooted in their unique ability to form a double hydrogen-bond with substrates, effectively activating them for subsequent reactions. rsc.orgsemanticscholar.org This dual hydrogen-bonding capacity allows for the simultaneous activation of both electrophiles and nucleophiles in certain reactions. rsc.orgsemanticscholar.org The advantages of using thiourea organocatalysts are numerous, including their stability, low toxicity, and the ability to function under mild and nearly neutral conditions, which allows for their use with acid-sensitive substrates. wikipedia.org
Role of Thiourea Derivatives as Hydrogen Bond Donor Catalysts
The primary role of thiourea derivatives in catalysis is to act as hydrogen bond donors. nih.gov The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with hydrogen-bond accepting substrates, such as carbonyls, imines, and nitroalkenes. wikipedia.org This "clamp-like" binding preorganizes the substrate in the transition state, lowering the activation energy of the reaction. wikipedia.org
Interestingly, thioureas are generally stronger hydrogen-bond donors and more acidic than their urea counterparts. wikipedia.orgnih.gov This is attributed to the larger steric size of the sulfur atom compared to the oxygen atom, which leads to a greater positive charge on the amino groups. wikipedia.org The strength of this hydrogen-bonding interaction can be tuned by introducing electron-withdrawing substituents onto the aryl rings of the thiourea catalyst, a strategy famously employed in the development of Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. wikipedia.org
Bifunctional thiourea catalysts, which incorporate a basic moiety (like a tertiary amine) in addition to the thiourea group, have been developed to further enhance catalytic activity. nih.govjst.go.jp In these systems, the thiourea part activates the electrophile through hydrogen bonding, while the basic site activates the nucleophile, leading to a synergistic catalytic effect. jst.go.jp
Applications in Asymmetric Synthesis and Stereoselective Reactions
A significant area of application for chiral thiourea derivatives is in asymmetric synthesis, where they are used to control the stereochemical outcome of reactions. nih.govrsc.org By employing a chiral backbone, these catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other.
Thiourea-based organocatalysts have been successfully applied in a wide array of stereoselective reactions, including:
Michael Additions : Bifunctional thiourea catalysts have been shown to be highly effective in catalyzing the Michael addition of 1,3-dicarbonyl compounds to nitroolefins. jst.go.jprsc.org
Aza-Henry Reactions : The addition of nitroalkanes to N-Boc imines is another transformation where bifunctional aminothioureas have been used to achieve high diastereoselectivity and enantioselectivity. jst.go.jp
Strecker Synthesis : Chiral thiourea derivatives have been utilized for the asymmetric synthesis of cyanohydrins with high enantiomeric excess. libretexts.org
Petasis-type Reactions : Multifunctional thiourea catalysts bearing an amino alcohol moiety have been found to accelerate the Petasis-type reaction of alkenylboronic acids to N-phenoxycarbonyl quinolinium salts, affording products with high enantioselectivity. jst.go.jp
Neber Reaction : A catalytic asymmetric Neber reaction for the synthesis of 2H-azirine carboxylic esters has been developed using a bifunctional thiourea catalyst. thieme-connect.com
Glycosylation Reactions : Precisely designed bis-thiourea organocatalysts have been developed for stereoselective furanosylation reactions. nih.gov
Below is a table summarizing selected asymmetric reactions catalyzed by thiourea derivatives:
| Reaction | Catalyst Type | Substrates | Enantiomeric Excess (ee) |
| Michael Addition | Bifunctional aminothiourea | 1,3-Dicarbonyl compounds, Nitroolefins | High |
| Aza-Henry Reaction | Bifunctional aminothiourea | Nitroalkanes, N-Boc imines | High |
| Strecker Synthesis | Chiral thiourea | Imines, HCN | up to 98% |
| Petasis-type Reaction | Multifunctional thiourea with amino alcohol | Alkenylboronic acids, N-phenoxycarbonyl quinolinium salts | up to 97% |
| Neber Reaction | Bifunctional thiourea | β-ketoxime sulfonates | up to 96.5:3.5 er |
| Furanosylation | Bis-thiourea | Furanosyl donors, Alcohol acceptors | High β-selectivity |
Electron Donor-Acceptor Complex Photoactivation Mediated by Thiourea
A novel catalytic strategy has been developed that utilizes thiourea as a precatalyst in an electron donor-acceptor (EDA) complex photoactivation platform. dntb.gov.uaresearchgate.net This method employs N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea under blue LED irradiation to facilitate the synthesis of various nitrogen-containing compounds from oxime esters. dntb.gov.uaresearchgate.net The formation of EDA complexes upon light irradiation can generate reactive open-shell intermediates, which serve as valuable synthons for new synthetic pathways under mild conditions. nih.gov While the broader field of EDA complex photoactivation is being explored with various organic molecules, the application of thiourea in this context represents an innovative approach in catalysis. nih.govsemanticscholar.orgrsc.org
Utility of Thiourea Catalysts in Multicomponent Reactions
Thiourea-based organocatalysts have proven to be highly valuable in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a complex product. rsc.orgsemanticscholar.org The efficiency and atom economy of MCRs make them an attractive strategy in organic synthesis, and thiourea catalysts enhance these benefits by operating under metal-free and environmentally friendly conditions. rsc.orgsemanticscholar.org
The ability of bifunctional thiourea catalysts to simultaneously activate both the electrophile and the nucleophile is particularly advantageous in MCRs. rsc.orgsemanticscholar.org This dual activation mode facilitates the multiple bond-forming events that occur in a single pot. Chiral thiourea catalysts are especially significant in asymmetric multicomponent reactions (AMCRs), enabling the enantioselective synthesis of diverse and complex molecules in a minimum number of steps. rsc.orgsemanticscholar.org An example is the use of thiourea-based catalysts in asymmetric Petasis reactions, a multicomponent reaction involving aldehydes, amines, and organoboron reagents. researchgate.net
The table below provides examples of multicomponent reactions where thiourea-based catalysts have been employed.
| Multicomponent Reaction | Catalyst Type | Reactants | Product Type |
| Asymmetric Petasis Reaction | Chiral Thiourea | Aldehydes, Amines, Organoboron reagents | Substituted Amines |
| General MCRs | Bifunctional Thiourea | Various electrophiles and nucleophiles | Complex heterocyclic structures |
Supramolecular Chemistry and Host Guest Interactions of Thiourea Compounds
Formation of Thiourea (B124793) Inclusion Compounds and Clathrates
Thiourea is well-known for its ability to form crystalline inclusion compounds, often referred to as clathrates, in the presence of suitable guest molecules. taylorfrancis.comwikipedia.org Unlike urea, which typically includes linear aliphatic molecules, the larger van der Waals radius of the sulfur atom in thiourea results in a host lattice with larger channels. taylorfrancis.com This allows for the inclusion of a more diverse range of guest molecules, including those with branched chains and cyclic structures.
The formation of these inclusion compounds is a crystallization phenomenon. In the absence of a guest, thiourea crystallizes in a tetragonal form. However, when co-crystallized with an appropriate guest molecule, it adopts a hexagonal (or pseudo-hexagonal) lattice structure. This structure is characterized by channels formed by hydrogen-bonded thiourea molecules, within which the guest molecules are entrapped. The stability of this hexagonal lattice is dependent on the presence of the guest molecules; without them, the structure collapses. researchgate.net
The types of guest molecules that can be accommodated by the thiourea host lattice are varied and are primarily dictated by their size and shape. A key requirement is that the guest's cross-sectional diameter is compatible with the dimensions of the channels in the thiourea host structure.
Table 1: Representative Guest Molecules for Thiourea Inclusion Compounds
| Guest Molecule | Structural Features |
|---|---|
| Cyclohexane | Alicyclic hydrocarbon |
| Adamantane | Polycyclic alkane |
| Ferrocene | Organometallic compound |
These inclusion compounds have applications in separation processes, for example, in the separation of branched-chain hydrocarbons from their linear isomers, as the latter preferentially form inclusion compounds with urea.
Nature of Non-Covalent Interactions in Thiourea Supramolecular Assemblies
The supramolecular assemblies of thiourea derivatives are primarily governed by a network of non-covalent interactions. mersin.edu.tr The most significant of these is hydrogen bonding, owing to the presence of the N-H donor groups and the C=S acceptor group. rsc.org
Hydrogen Bonding: The N-H protons of the thiourea moiety are sufficiently acidic to form strong hydrogen bonds with a variety of acceptors. The sulfur atom of the thiocarbonyl group, while a weaker hydrogen bond acceptor than the oxygen of a carbonyl group, readily participates in N-H···S hydrogen bonds. scispace.com This interaction is fundamental to the formation of the characteristic hydrogen-bonded motifs in crystalline thioureas. rsc.org In the solid state, N,N'-disubstituted thioureas can self-associate into dimers or zigzag chains through complementary N-H···S hydrogen bonds. rsc.org Additionally, in the presence of other functional groups, interactions such as O-H···S and N-H···O can also play a crucial role in directing the crystal packing. acs.orgiucr.org Bifurcated hydrogen bonds, where a single N-H group interacts with two acceptor atoms, have also been observed in thiourea co-crystals. nih.gov
Other Non-Covalent Interactions: Beyond conventional hydrogen bonding, other weak interactions contribute to the stability and structure of thiourea supramolecular assemblies. These include:
Halogen Bonding: Interactions between the sulfur atom of the thiourea and halogen atoms (S···halogen) have been noted in the crystal structures of halogenated thiourea derivatives. acs.orgnih.gov
Hydrogen-Halogen Interactions: H···halogen contacts are also observed, further influencing the packing of these molecules. acs.orgnih.gov
C-H···S Interactions: The sulfur atom can also act as an acceptor for weak C-H···S hydrogen bonds. acs.org
The interplay of these various non-covalent forces dictates the final three-dimensional arrangement of the molecules in the solid state. mersin.edu.tr The specific synthons formed, which are the structural units resulting from these intermolecular interactions, can be analyzed to understand and predict the crystal packing of new thiourea derivatives. mersin.edu.tr
Host-Guest Recognition and Binding Mechanisms in Thiourea-Based Frameworks
The directional hydrogen-bonding capabilities of the thiourea moiety make it an excellent functional group for the design of synthetic receptors for host-guest recognition, particularly for anions. acs.orgresearchgate.net The two N-H groups of a thiourea can act in concert to bind an anionic guest through hydrogen bonds. researchgate.net
The binding mechanism primarily involves the formation of multiple hydrogen bonds between the acidic N-H protons of the thiourea host and the electron-rich guest species. The strength of this interaction is enhanced by the fact that the thiocarbonyl group (C=S) increases the acidity of the N-H protons compared to their urea (C=O) analogues. acs.orgnih.gov This leads to stronger binding affinities for anions. nih.gov
Thiourea-based receptors can be designed with varying degrees of complexity, from simple dipodal structures to more elaborate tripodal and macrocyclic frameworks. acs.org The geometry and rigidity of the receptor's backbone play a crucial role in its selectivity for different anions. For instance, a tripodal receptor can create a well-defined cavity that is pre-organized for binding a specific anion, leading to high binding constants and selectivity. acs.org
The binding of anions by thiourea hosts has been extensively studied using techniques such as UV-Vis and NMR titrations. These studies allow for the determination of binding constants, which quantify the strength of the host-guest interaction.
Table 2: Anion Binding Affinities of a Thiourea-Based Receptor
| Anion | Binding Trend | Interaction Type |
|---|---|---|
| Fluoride (F⁻) | Strongest | Hydrogen Bonding |
| Dihydrogen Phosphate (H₂PO₄⁻) | Strong | Hydrogen Bonding |
| Chloride (Cl⁻) | Moderate | Hydrogen Bonding |
| Bromide (Br⁻) | Weaker | Hydrogen Bonding |
This table illustrates a typical binding trend observed for thiourea-based anion receptors, where smaller, more basic anions exhibit stronger binding. nih.govfrontiersin.org
In some cases, the interaction with highly basic anions like fluoride can lead to the deprotonation of the N-H protons, resulting in a color change that can be used for colorimetric sensing. frontiersin.org Mechanistic investigations have also pointed to the formation of highly ordered supramolecular complexes, such as a 2:1:1 complex of thiourea, chloride, and an iminium ion, which can be crucial in catalytic processes. nih.gov
Self-Assembly and Self-Sorting Phenomena in Macrocyclic Thiourea Derivatives
Macrocyclic molecules containing one or more thiourea units exhibit fascinating self-assembly and self-sorting behaviors. The conformational flexibility of the macrocycle, combined with the directional nature of the non-covalent interactions involving the thiourea groups, can lead to the formation of highly ordered supramolecular architectures. acs.orgnih.gov
The introduction of thiourea functionalities into a macrocyclic skeleton provides a means to control the conformational dynamics of the molecule. nih.govnih.gov In solution, these macrocycles can exist as a dynamic mixture of different conformers. However, upon crystallization, a specific conformer may be selected, leading to a well-defined solid-state structure.
A notable example of self-sorting is observed in macrocycles where the aromatic units are substituted with bulky groups, such as bromine atoms. In solution, such a macrocycle might exist as a mixture of conformational diastereoisomers. During crystallization, a narcissistic self-sorting process can occur, where macrocycles of a given handedness assemble into homohelical layers. acs.orgnih.govnih.gov This phenomenon is driven by the optimization of intermolecular interactions, such as S···halogen and H···halogen contacts, in the crystal lattice. acs.orgnih.gov
The self-assembly of these macrocycles is not limited to the solid state. In solution, they can form various aggregates, and their assembly can be influenced by the presence of guest molecules or metal ions. For example, macrocyclic bis-thioureas have been shown to act as catalysts, where their function is dependent on their ability to simultaneously activate both an electrophile and a nucleophile through a cooperative mechanism. nih.gov The pre-organized structure of the macrocycle is key to this catalytic activity.
Design Principles for Supramolecular Materials Incorporating Thiourea Units
The rational design of supramolecular materials based on thiourea relies on a fundamental understanding of the intermolecular interactions that these units can form. The predictability and robustness of the hydrogen-bonding motifs of N,N'-disubstituted thioureas make them valuable building blocks in crystal engineering. rsc.orgrsc.org
Key design principles include:
Control of Hydrogen-Bonding Motifs: The choice of substituents on the thiourea nitrogen atoms can influence the preferred hydrogen-bonding pattern. For instance, bulky substituents can favor the formation of dimeric motifs over polymeric chains. rsc.org This allows for a degree of control over the resulting supramolecular architecture.
Introduction of Additional Functional Groups: Incorporating other functional groups into the thiourea-containing molecule can introduce additional non-covalent interactions, such as O-H···S or π-π stacking, which can be used to guide the self-assembly process and create more complex structures. mersin.edu.tracs.org
Preorganization and Complementarity: For applications in host-guest chemistry, the thiourea units can be incorporated into pre-organized frameworks like macrocycles or tripodal scaffolds. acs.org The design should consider the size, shape, and electronic complementarity between the host's binding site and the target guest molecule to achieve high affinity and selectivity.
Dynamic and Reversible Systems: The non-covalent nature of the interactions in thiourea-based supramolecular materials imparts them with dynamic and reversible properties. This can be exploited in the design of self-healing materials, where the reversible nature of the thiourea bonds allows for the repair of damage. nih.gov The bond dissociation energies of thioureas can be tuned by varying the steric hindrance of the substituents, allowing for control over the temperature at which these dynamic processes occur. nih.gov
Hierarchical Assembly: The principles of supramolecular chemistry can be used to guide the assembly of thiourea-containing molecules into hierarchical structures. For example, the initial formation of hydrogen-bonded chains or dimers can be followed by the organization of these primary structures into layers or three-dimensional networks through weaker interactions. This hierarchical approach is essential for creating complex and functional materials.
By applying these principles, it is possible to design and synthesize a wide range of supramolecular materials with tailored structures and properties, from crystalline solids with specific network topologies to functional materials for catalysis, sensing, and separation.
Mechanistic Insights into the Biological Interactions of Thiourea Derivatives
Molecular Recognition and Biomolecular Binding (e.g., DNA, Proteins)
Thiourea (B124793) derivatives have been shown to interact with fundamental biological macromolecules like DNA and proteins, which is a key aspect of their mechanism of action. The nature of these interactions can range from non-covalent to covalent, and they play a significant role in the biological effects of these compounds.
Some thiourea-based compounds have been investigated for their ability to bind to DNA. The binding can occur through various modes, including intercalation, groove binding, and electrostatic interactions. For instance, studies on certain bis-acyl-thiourea derivatives have suggested that these molecules can interact with DNA, with a mixed mode of interaction that includes partial intercalation and groove binding. This interaction is thought to be a contributing factor to their cytotoxic effects against cancer cells. While specific studies on the DNA binding of [(E)-phenyl(phenylimino)methyl]thiourea are not extensively documented, the general principles of thiourea-DNA interactions suggest that the planar phenyl rings could facilitate intercalation between DNA base pairs, while the thiourea moiety could form hydrogen bonds with the DNA backbone or bases in the grooves. The planarity of aromatic systems in a molecule is a key factor for effective DNA intercalation nih.govmdpi.com.
The interaction of thiourea derivatives with proteins is another critical aspect of their biological activity. The thiourea scaffold, with its hydrogen bond donor and acceptor sites, is well-suited for binding to the active sites of enzymes and other proteins. These interactions are often stabilized by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific nature of these interactions is highly dependent on the substituents attached to the thiourea core.
Enzyme Inhibition Mechanisms (e.g., Sirtuin-1, MK-2, NF-κB inhibition)
A significant facet of the biological activity of thiourea derivatives lies in their ability to inhibit various enzymes that are implicated in disease pathways.
Sirtuin-1 (SIRT1) Inhibition:
SIRT1, a class III histone deacetylase, is a target for anticancer drug development. Several thiourea derivatives have been investigated as potential SIRT1 inhibitors. Computational studies, including molecular docking and molecular dynamics, have been employed to understand the interaction of thiourea derivatives with SIRT1. For example, in silico studies on a series of 1-benzoyl-3-methylthiourea derivatives predicted that these compounds could display inhibitory activity against SIRT1 ui.ac.idresearchgate.net. Another computational study identified [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate as a potent inhibitor of SIRT1, with a low binding energy and a high inhibition constant predicted by molecular docking researchgate.net. These studies suggest that the thiourea moiety plays a crucial role in binding to the active site of SIRT1, often forming key hydrogen bond interactions with amino acid residues.
Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) Inhibition:
MK-2 is a key enzyme in the inflammatory response, making it an attractive target for the development of anti-inflammatory drugs. Thiourea analogs have been identified as potent inhibitors of MK-2 mdpi.comnih.gov. Computational studies combining 3D-QSAR, molecular docking, and molecular dynamics simulations have been used to elucidate the structural requirements for potent MK-2 inhibition by thiourea derivatives. These studies have highlighted the importance of specific substitutions on the aromatic rings to enhance potency. For instance, bulky and electron-rich groups at certain positions were found to be favorable for activity. The thiourea core is thought to form important hydrogen bonds within the active site of MK-2, contributing to the inhibitory activity. The presence of a nitrophenyl moiety in some thiourea derivatives has been associated with cytotoxic activity through the inhibition of MK-2 researchgate.net.
Nuclear Factor-kappa B (NF-κB) Inhibition:
The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions. Thiourea analogs have been developed as inhibitors of the NF-κB pathway. For instance, a thiourea analogue, SPA0355, was found to suppress NF-κB activity, leading to anti-inflammatory and anti-arthritic effects in cellular and animal models nih.gov. The inhibition of NF-κB by these compounds can occur at various points in the signaling cascade, including the inhibition of IκB kinase (IKK) and the subsequent prevention of IκBα degradation and NF-κB nuclear translocation nih.govmdpi.com. Studies on (4-phenylamino)quinazoline alkylthiourea derivatives have also identified these compounds as novel NF-κB inhibitors mdpi.com.
| Target Enzyme | Investigated Thiourea Derivatives | Key Findings |
| Sirtuin-1 (SIRT1) | 1-benzoyl-3-methylthiourea derivatives, [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | Computational studies predict good binding affinity and inhibitory potential. The thiourea core is crucial for interaction with the active site. |
| MK-2 | Various thiourea analogs | Identified as potent inhibitors. SAR studies highlight the importance of specific substitutions for enhanced activity. |
| NF-κB | SPA0355, (4-phenylamino)quinazoline alkylthiourea derivatives | Inhibit the NF-κB signaling pathway, leading to anti-inflammatory effects. |
Receptor Binding Studies and Ligand-Target Interactions
The interaction of thiourea derivatives with specific receptors is another avenue through which they exert their biological effects. The structural diversity of thiourea derivatives allows for their interaction with a wide range of receptors.
For example, thiourea-based receptors have been designed for anion recognition and sensing. These receptors utilize the hydrogen-bonding capabilities of the thiourea moiety to bind to various anions with high affinity and selectivity nih.gov. The binding event can be transduced into a measurable signal, such as a change in color or fluorescence.
Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Thiourea Derivatives
Structure-activity relationship (SAR) studies are fundamental to the rational design of more potent and selective bioactive thiourea derivatives. By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key structural features required for a desired effect.
Numerous SAR studies have been conducted on various classes of thiourea derivatives, providing valuable insights for drug design. For instance, in the development of anti-Leishmania agents, SAR studies on N,N'-disubstituted thiourea derivatives revealed that the nature of the substituents on the phenyl rings and the length of the linker between them significantly influence the activity mdpi.com.
In the context of antitumor agents, SAR studies on N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas as EGFR and HER-2 kinase inhibitors have shown that specific substitution patterns on the aromatic rings are crucial for potent inhibitory activity nih.gov. For inhibitors of intestinal alkaline phosphatase, SAR studies of aminophenazone-derived aryl thioureas have also been conducted to understand the structural requirements for activity researchgate.net.
| Derivative Class | Biological Activity | Key SAR Findings |
| N,N'-disubstituted thioureas | Anti-Leishmania | Nature of phenyl substituents and linker length are critical for activity. |
| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas | Antitumor (EGFR/HER-2 inhibition) | Specific aromatic substitutions are necessary for potent inhibition. |
| Aminophenazone-derived aryl thioureas | Alkaline phosphatase inhibition | Structural modifications influence inhibitory potential. |
Computational Approaches in Elucidating Biological Interaction Mechanisms
Computational methods have become indispensable tools for understanding the biological interaction mechanisms of thiourea derivatives at the molecular level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling provide detailed insights that complement experimental studies.
Molecular Docking: This technique is widely used to predict the binding mode and affinity of thiourea derivatives to their biological targets. For instance, docking studies have been employed to investigate the interaction of thiourea derivatives with enzymes like SIRT1 and MK-2, revealing key hydrogen bonding and hydrophobic interactions that are crucial for binding ui.ac.idresearchgate.netresearchgate.netmdpi.comnih.govpensoft.net.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the binding and the conformational changes that may occur upon binding. MD simulations have been used in conjunction with docking to validate the predicted binding modes of thiourea derivatives and to gain a deeper understanding of the interaction dynamics researchgate.netmdpi.comnih.gov.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to thiourea derivatives to identify the key steric and electronic features that govern their activity, thereby guiding the design of more potent analogs mdpi.comnih.gov.
These computational approaches have proven to be invaluable in the rational design of novel thiourea derivatives with enhanced biological activity and selectivity.
Future Research Directions and Translational Prospects for Thiourea Based Compounds
Emerging Trends in the Synthesis and Derivatization of Complex Thiourea (B124793) Architectures
The synthesis of thiourea derivatives is evolving from simple scaffolds to complex, multifunctional molecules. A significant trend is the development of one-pot, multicomponent reactions (MCRs) which allow for the efficient construction of complex molecules under green reaction conditions. rsc.org These methods are synthetically efficient and eco-friendly, representing a key direction for future synthetic efforts. rsc.org
Researchers are increasingly focused on creating thiourea derivatives bearing various heterocyclic moieties, such as benzothiazoles, pyrimidines, and triazoles. mdpi.comnih.govnih.govwikipedia.org The incorporation of these groups can significantly enhance the biological activity and physicochemical properties of the resulting compounds. nih.govresearchgate.net For instance, the reaction of substituted 2-aminobenzothiazoles with isothiocyanates is a common route to produce 2-(thio)ureabenzothizoles, which have improved biological profiles. nih.gov
Another emerging area is the synthesis of acylthioureas, which serve as versatile ligands for a wide array of metal complexes and as precursors for new heterocyclic systems. nih.govrsc.org The inherent flexibility of the acylthiourea structure allows for the creation of core structures with diverse functionalities and properties. nih.gov Future work will likely focus on expanding the library of these complex derivatives and exploring their coordination chemistry to develop novel materials and catalysts. rsc.orgresearchgate.net The development of innovative synthetic methodologies, including the use of enabling chemical tools, will be crucial for accessing novel thiourea-based compounds with tailored properties. nih.gov
Table 1: Synthetic Strategies for Complex Thiourea Derivatives
| Synthetic Strategy | Description | Key Advantages | Example Application |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials. | High synthetic efficiency, atom economy, reduced waste, access to molecular diversity. rsc.org | Asymmetric synthesis of diverse products using chiral thiourea-based organocatalysts. rsc.org |
| Heterocyclic Integration | Incorporation of heterocyclic rings (e.g., benzothiazole, pyrimidine) into the thiourea scaffold. | Enhanced biological activity, modified physicochemical properties, increased target specificity. mdpi.comnih.gov | Synthesis of N-(6-substituted-BT-2-yl)-N′-(ethyl)ureas for potential therapeutic use. nih.gov |
| Acylthiourea Synthesis | Reaction of acyl/aroyl groups with the thiourea backbone. | Creates versatile ligands for metal coordination, precursors for heterocycles. nih.govrsc.org | Development of metal complexes with applications in catalysis and materials chemistry. rsc.orgresearchgate.net |
Advanced Spectroscopic and Computational Methodologies for Deeper Structural and Mechanistic Understanding
A deeper understanding of the structure-activity relationships of thiourea compounds relies on the synergistic use of advanced spectroscopic and computational techniques. Spectroscopic methods like Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are fundamental for characterizing the molecular structure and bonding of newly synthesized derivatives. nih.goviosrjournals.orgresearchgate.net In situ FTIR spectroscopy, for example, has been used to probe the adsorption and oxidation of thiourea on electrode surfaces, providing insights into its electrochemical behavior. nih.gov High-resolution IR studies can reveal subtle changes in vibrational spectra due to solute-solvent interactions and intermolecular hydrogen bonding. iosrjournals.org
Computational chemistry offers powerful tools to complement experimental data. Density Functional Theory (DFT) calculations are employed to investigate molecular geometry, electronic structure, and reactivity. researchgate.netnih.gov For instance, DFT has been used to explore the binding interactions between thiourea derivatives and arsenous acid (H₃AsO₃) to identify the best functional monomers for molecularly imprinted polymers. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable in medicinal chemistry for predicting the binding modes and biological activities of thiourea derivatives. nih.govbiointerfaceresearch.comresearchgate.net These in silico methods help in the rational design of new compounds by identifying key interactions with biological targets, such as enzymes and receptors. biointerfaceresearch.comtandfonline.com Molecular dynamics (MD) simulations can further elucidate the stability of ligand-protein complexes and the mechanism of inhibition. acs.org The combination of these advanced methodologies will continue to be crucial for unraveling complex reaction mechanisms and guiding the design of next-generation thiourea-based molecules. researchgate.netresearchgate.net
Table 2: Methodologies for Structural and Mechanistic Analysis of Thioureas
| Methodology | Type | Application | Key Insights |
|---|---|---|---|
| FTIR Spectroscopy | Spectroscopic | Characterization of vibrational modes and functional groups. iosrjournals.org | Understanding of hydrogen bonding, tautomeric forms, and solute-solvent interactions. iosrjournals.org |
| NMR Spectroscopy | Spectroscopic | Elucidation of molecular structure and connectivity. nih.gov | Confirmation of synthesized structures, study of configurational isomers. rsc.org |
| Density Functional Theory (DFT) | Computational | Calculation of electronic structure, molecular geometry, and reactivity. researchgate.netnih.gov | Prediction of stable conformations, bond parameters, and reaction pathways. nih.govresearchgate.net |
| Molecular Docking | Computational | Prediction of binding modes of ligands with macromolecular targets. nih.gov | Identification of key interactions (e.g., hydrogen bonds) in enzyme active sites. tandfonline.com |
| QSAR | Computational | Correlation of chemical structure with biological activity. researchgate.net | Guiding the design of derivatives with improved potency and selectivity. nih.gov |
Development of Novel Catalytic Systems Based on Chiral Thioureas
Chiral thiourea derivatives have emerged as powerful organocatalysts, particularly for asymmetric synthesis. rsc.org A key area of development is the design of multifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously. nih.govpharm.or.jpjst.go.jp These catalysts often incorporate a tertiary amine or an amino alcohol moiety alongside the thiourea group, enabling synchronous activation through both hydrogen-bonding and acid-base interactions. nih.govjst.go.jp This bifunctionality overcomes the relatively weak acidity of thioureas compared to metallic Lewis acids. pharm.or.jp
These catalysts have proven effective in a wide range of enantioselective reactions, including Michael additions, aza-Henry reactions, and Petasis-type reactions, often achieving high enantioselectivity (up to 97% ee). nih.govpharm.or.jpjst.go.jp The unique ability of thioureas to provide double hydrogen-bond activation is a central feature of their catalytic activity. rsc.org
Future research is focused on expanding the scope of thiourea-catalyzed reactions and developing more sophisticated catalyst designs. jst.go.jpsemanticscholar.org This includes the creation of catalysts with multiple hydrogen-bond donors to achieve even higher levels of stereocontrol, especially in challenging reactions like the aza-Henry reaction of ketimines with long-chain nitroalkanes. nih.govacs.org Furthermore, the exploration of tandem organocatalyzed reactions is a promising strategy for the concise, one-pot synthesis of complex and densely functionalized chiral molecules. nih.govjst.go.jp The development of recyclable or fluorous chiral thiourea catalysts is also an active area, although challenges related to catalyst stability remain. semanticscholar.org
Exploration of Thiourea Derivatives in Advanced Materials Science
The unique properties of thiourea derivatives are being increasingly harnessed in the field of materials science. Their ability to form strong hydrogen bonds and coordinate with metals makes them excellent building blocks for functional materials. analis.com.my One significant application is in polymer chemistry, where thioureas have been explored as hydrogen-bonding organocatalysts for ring-opening polymerization (ROP). researchgate.net These catalytic systems offer excellent control over the polymerization process, enabling the synthesis of well-defined polymers. researchgate.net
Thiourea derivatives are also being investigated as functional monomers for molecularly imprinted polymers (MIPs), which are materials designed to recognize and bind specific target molecules. nih.gov For example, MIPs based on thiourea monomers have been developed for the specific recognition of As(III), with potential applications in environmental sensing and remediation. nih.gov
The coordination of thiourea ligands with metal ions is another avenue for creating advanced materials, leading to the formation of complexes with interesting structural and electronic properties. researchgate.netanalis.com.my These semi-organic materials combine the advantageous properties of both the organic ligand and the inorganic metal center. analis.com.my Furthermore, thiourea derivatives have shown utility as corrosion inhibitors, antioxidants, and components of organogels and nanocrystals. researchgate.net Future research will likely focus on designing thiourea-based materials with tailored optical, electronic, and responsive properties for applications in sensing, catalysis, and smart materials.
Strategic Design of Thiourea Compounds for Targeted Molecular Interactions in Chemical Biology Research
The thiourea scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. mdpi.comnih.gov The strategic design of these compounds for targeted molecular interactions is a major focus of chemical biology research. The N-H groups of the thiourea moiety are excellent hydrogen-bond donors, allowing them to form stable interactions with biological targets like enzymes and receptors. nih.govbiointerfaceresearch.com
A significant body of research is dedicated to developing thiourea derivatives as enzyme inhibitors. biointerfaceresearch.comnih.gov By modifying the substituents on the thiourea core, researchers can tune the compound's specificity and potency for targets such as urease, cholinesterases, and various kinases involved in cancer signaling pathways. mdpi.comacs.orgnih.gov For example, rationally designed thiourea analogues have been shown to inhibit the proliferation of non-small cell lung cancer cells by blocking the interactions of the K-Ras protein. tandfonline.com Similarly, glutamate thiourea derivatives have been developed as high-affinity ligands for prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. nih.gov
The design process is heavily guided by computational tools like molecular docking, which can predict how a molecule will bind to a protein's active site. biointerfaceresearch.comtandfonline.com This allows for the targeted modification of the thiourea structure to enhance binding affinity and selectivity. biointerfaceresearch.com Future directions include the development of multi-target agents to overcome drug resistance and the incorporation of thiourea moieties into larger biomolecules or drug delivery systems to improve their pharmacokinetic profiles. biointerfaceresearch.com The versatility of thiourea chemistry provides a robust platform for creating sophisticated molecular probes and therapeutic agents to investigate and modulate biological processes. mdpi.comresearchgate.net
Table 3: Research Findings on Biologically Active Thiourea Derivatives
| Compound Type | Biological Target/Activity | Key Finding | IC₅₀/MIC Values |
|---|---|---|---|
| 1-aryl-3-(pyridin-2-yl) thioureas | Anticancer (Breast Cancer) | Thiourea derivatives showed higher activity than corresponding ureas. | 0.7 µM (against SkBR3 cells) biointerfaceresearch.com |
| Phosphonate thiourea derivatives | Anticancer (Pancreatic, Prostate, Breast) | Demonstrated promising responses against various cancer cell lines. | 3 to 14 µM mdpi.com |
| Thiourea derivatives with thiadiazole moieties | Antibacterial (DNA Gyrase/Topoisomerase IV inhibitors) | Exhibited excellent antimicrobial activity against Gram-positive and Gram-negative bacteria. | 0.95 to 3.25 µg/mL (MIC) nih.gov |
| 1,3-bis(4-(Trifluoromethyl)phenyl)thiourea (TKR15) | Anticancer (NSCLC, K-Ras inhibitor) | Significantly inhibited the proliferation of A549 lung cancer cells. | 0.21 µM tandfonline.com |
| Glutamate thiourea derivatives | PSMA Inhibitors (Prostate Cancer) | Designed ligands showed nanomolar affinity for PSMA. | N/A (Nanomolar affinity reported) nih.gov |
Q & A
Q. What are the optimal synthetic routes for [(E)-phenyl(phenylimino)methyl]thiourea, and how do reaction conditions influence yield?
The synthesis typically involves coupling phenyl thiourea derivatives with reagents like ammonium thiocyanate under acidic conditions . For example, refluxing phenyl isothiocyanate with aminouracil derivatives in dry pyridine for extended periods (e.g., 60 hours) can yield thiourea derivatives, as demonstrated in analogous syntheses . Reaction parameters such as temperature, solvent (e.g., pyridine or DMF), and pH must be tightly controlled to avoid side reactions like hydrolysis or isomerization. Yield optimization may require iterative adjustments to stoichiometry and reaction time, monitored via TLC .
Q. How can researchers confirm the E-configuration and structural integrity of this compound?
Structural validation relies on spectroscopic and crystallographic methods:
- NMR : Distinct chemical shifts for imino (NH) and thiourea (C=S) protons in - and -NMR spectra .
- X-ray crystallography : Definitive confirmation of the E-configuration via bond angles and spatial arrangement of substituents .
- Mass spectrometry (MS) : Molecular ion peaks and fragmentation patterns to verify molecular weight .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., acetylcholinesterase or kinases) using spectrophotometric methods .
- Cytotoxicity studies : In vitro cell viability assays (e.g., MTT) to assess potency against cancer cell lines .
- SAR analysis : Compare activity across derivatives with modified substituents to identify critical functional groups .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity and binding mechanisms?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and tautomeric equilibria between thione and thiol forms .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide rational drug design .
- MD simulations : Study conformational stability in solvent environments to inform solubility improvements .
Q. What strategies resolve contradictions in reported biological activity or synthetic yields?
- Systematic replication : Reproduce literature methods with strict control of variables (e.g., reagent purity, inert atmospheres) .
- Advanced analytics : Use HPLC to quantify byproducts or degradation products affecting yield or bioactivity .
- Meta-analysis : Compare datasets across studies to identify trends obscured by experimental variability .
Q. How can researchers design derivatives of this compound for targeted therapeutic applications?
- Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity or fluorinated groups to improve bioavailability .
- Hybrid molecules : Conjugate with known pharmacophores (e.g., indole or piperidine moieties) to exploit synergistic effects, as seen in structurally related thioureas .
- In silico screening : Prioritize synthetic targets using virtual libraries and ADMET prediction tools .
Methodological Challenges
Q. What analytical techniques are most effective for assessing purity and stability under varying conditions?
Q. How should researchers design experiments to study the compound’s stability in biological matrices?
- Simulated physiological conditions : Incubate the compound in buffers (pH 2–9) and serum at 37°C, sampling at intervals for LC-MS analysis .
- Metabolite identification : Use high-resolution MS to detect phase I/II metabolites in liver microsome assays .
Data Presentation and Reproducibility
Q. What standards ensure reproducibility in synthesizing and characterizing this compound?
Q. How can researchers address discrepancies in crystallographic or spectroscopic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
